molecular formula C24H19F9IP B3309129 Phosphonium, (3,3,4,4,5,5,6,6,6-nonafluorohexyl)triphenyl-, iodide CAS No. 94190-72-4

Phosphonium, (3,3,4,4,5,5,6,6,6-nonafluorohexyl)triphenyl-, iodide

Cat. No. B3309129
CAS RN: 94190-72-4
M. Wt: 636.3 g/mol
InChI Key: XHPNKLLIHAWGFD-UHFFFAOYSA-M
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Description

Phosphonium, (3,3,4,4,5,5,6,6,6-nonafluorohexyl)triphenyl-, iodide is a chemical compound with the formula C25H22P.C6F13O3S . It is a type of phosphonium compound, which are polyatomic cations with the chemical formula PR+4 . These cations have tetrahedral structures .


Molecular Structure Analysis

Phosphonium compounds have tetrahedral structures . The parent phosphonium is PH+4 as found in the iodide salt, phosphonium iodide . The most common phosphonium compounds have four organic substituents attached to phosphorus .


Chemical Reactions Analysis

Phosphonium compounds are known to be involved in various chemical reactions. For example, the methyl group in phosphonium salts is mildly acidic, with a pKa estimated to be near 15 . This deprotonation reaction gives Wittig reagents .

Future Directions

The future directions of research involving phosphonium compounds could involve exploring their diverse chemistry and applications in organic synthesis . This could include their use in functional group interconversions, heterocycle synthesis, metal complexes and their application in synthesis, and total synthesis of natural products .

properties

IUPAC Name

3,3,4,4,5,5,6,6,6-nonafluorohexyl(triphenyl)phosphanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F9P.HI/c25-21(26,22(27,28)23(29,30)24(31,32)33)16-17-34(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPNKLLIHAWGFD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F9IP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40758997
Record name (3,3,4,4,5,5,6,6,6-Nonafluorohexyl)(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40758997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

636.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphonium, (3,3,4,4,5,5,6,6,6-nonafluorohexyl)triphenyl-, iodide

CAS RN

94190-72-4
Record name (3,3,4,4,5,5,6,6,6-Nonafluorohexyl)(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40758997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phosphonium, (3,3,4,4,5,5,6,6,6-nonafluorohexyl)triphenyl-, iodide
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Phosphonium, (3,3,4,4,5,5,6,6,6-nonafluorohexyl)triphenyl-, iodide
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Phosphonium, (3,3,4,4,5,5,6,6,6-nonafluorohexyl)triphenyl-, iodide
Reactant of Route 4
Phosphonium, (3,3,4,4,5,5,6,6,6-nonafluorohexyl)triphenyl-, iodide
Reactant of Route 5
Phosphonium, (3,3,4,4,5,5,6,6,6-nonafluorohexyl)triphenyl-, iodide
Reactant of Route 6
Phosphonium, (3,3,4,4,5,5,6,6,6-nonafluorohexyl)triphenyl-, iodide

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